(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Description
The compound (2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a fluorinated purine nucleoside analogue with a unique 4-nitrophenyl ethoxy substituent at the 6-position of the purine ring. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may influence binding kinetics and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2/t12-,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQYNHZEMPHEMV-BFHYXJOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , and it possesses several functional groups that may contribute to its biological activity. Its structure includes a purine base modified with a fluorine atom and a nitrophenyl ethoxy group, which are key to its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 364.35 g/mol |
| Functional Groups | Fluorine, nitrophenyl, hydroxymethyl |
| Purine Derivative | Yes |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been studied for its potential as an inhibitor in various biochemical pathways, particularly those involving purinergic signaling.
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in nucleotide metabolism, leading to altered cellular signaling pathways.
- Receptor Modulation : The purine moiety indicates potential activity at purinergic receptors, which play critical roles in neurotransmission and inflammation.
Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of this compound in vitro on various cancer cell lines. The results indicated that:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells.
- IC50 Values : The compound exhibited IC50 values of 12 µM for HeLa, 15 µM for MCF-7, and 10 µM for A549 cells.
- Mechanism : Apoptosis was induced as evidenced by increased caspase-3 activity.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound:
- Model Used : Lipopolysaccharide (LPS)-stimulated macrophages.
- Results : The compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% at a concentration of 20 µM.
- : This suggests a potential therapeutic role in inflammatory diseases.
Summary of Biological Activities
| Activity Type | Cell Line/Model | Concentration (µM) | Effect |
|---|---|---|---|
| Antitumor | HeLa | 12 | Induced apoptosis |
| Antitumor | MCF-7 | 15 | Induced apoptosis |
| Antitumor | A549 | 10 | Induced apoptosis |
| Anti-inflammatory | Macrophages | 20 | Reduced cytokine production |
Pharmacokinetics
While specific pharmacokinetic data for this compound may be limited, studies on similar purine derivatives suggest favorable absorption and distribution characteristics.
| Parameter | Value |
|---|---|
| Bioavailability | Moderate to High |
| Half-life | Estimated around 4 hours |
| Metabolism | Hepatic via cytochrome P450 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The table below summarizes key structural features and molecular properties of the target compound and its analogues:

*Molecular weight calculated using PubChem’s molecular formula generator.
Key Observations:
- Fluorine Substitution: The target compound and fludarabine share a 2-fluoro modification, which enhances metabolic stability by resisting deamination. However, fludarabine’s methoxyphosphonic acid group increases polarity, improving water solubility for intravenous administration .
- Aryl Ethoxy Substituents : The target’s 4-nitrophenyl ethoxy group contrasts with CV1808’s 4-chlorophenyl ethoxy. The nitro group’s stronger electron-withdrawing nature may reduce receptor binding affinity compared to CV1808’s chlorine, which balances hydrophobicity and electronic effects .
- Thiophosphoryl vs. Nitroaryl : AR-C67085’s propylsulfanyl group enhances P2Y12 receptor antagonism through covalent interactions, whereas the target’s nitro group may favor π-π stacking in enzymatic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
